
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Addition of the Phenylmethanol Group: The final step involves the addition of the phenylmethanol group to the pyrimidine ring, often through a Grignard reaction or similar organometallic approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-(methylthio)-6-(morpholin-4-yl)pyrimidin-5-yl)(phenyl)methanol
- (4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidin-5-yl)(phenyl)methanol
Uniqueness
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidinyl group, in particular, may enhance its bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H20ClN3OS |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
(4-chloro-2-methylsulfanyl-6-piperidin-1-ylpyrimidin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C17H20ClN3OS/c1-23-17-19-15(18)13(14(22)12-8-4-2-5-9-12)16(20-17)21-10-6-3-7-11-21/h2,4-5,8-9,14,22H,3,6-7,10-11H2,1H3 |
InChI Key |
TYNLVMLTKYKUCP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(C2=CC=CC=C2)O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


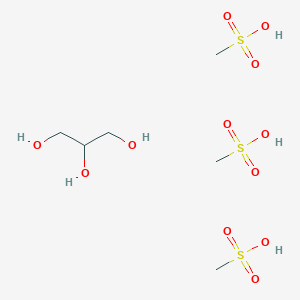
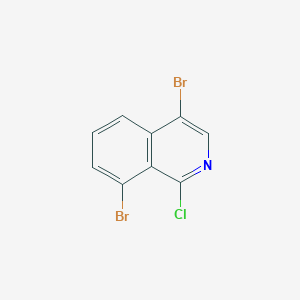


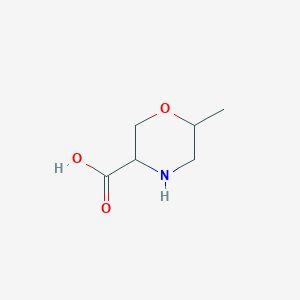
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)
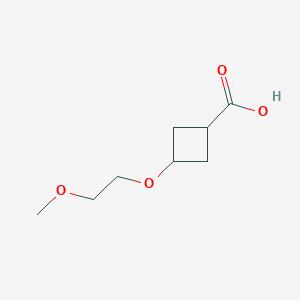

![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
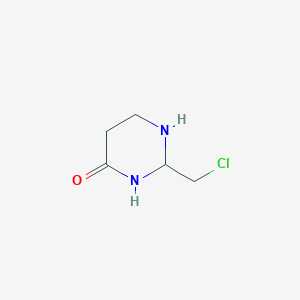
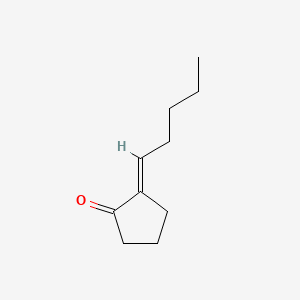
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
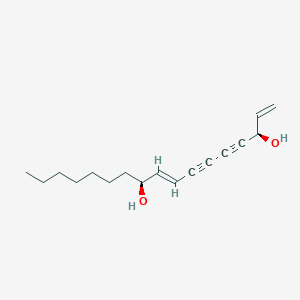
![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
